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Compound of Interest

Compound Name: Isopropyl bromoacetate

Cat. No.: B1295228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Deconstructing Isopropyl Bromoacetate: A
Functional Group Analysis
Isopropyl bromoacetate possesses three key functional groups that give rise to its

characteristic IR spectrum: the ester group, the isopropyl group, and the alkyl halide (bromo)

group. Understanding the expected vibrational modes of each is paramount to interpreting the

full spectrum.

The Ester Group (C=O and C-O): Esters are defined by a carbonyl (C=O) group and two

single-bonded C-O linkages. This combination results in a distinct set of intense IR

absorption bands. The C=O stretching vibration is one of the most prominent and easily

identifiable peaks in an IR spectrum, typically appearing as a sharp, strong band.[1][2]

Saturated aliphatic esters generally exhibit this C=O stretch in the range of 1735-1750 cm⁻¹.

[3] Additionally, the C-O stretching vibrations produce strong absorptions in the fingerprint

region, typically between 1000 and 1300 cm⁻¹.[3] Esters often show a memorable pattern of

three intense peaks around 1700, 1200, and 1100 cm⁻¹, sometimes referred to as the "Rule

of Three".[1]

The Isopropyl Group [-CH(CH₃)₂]: The isopropyl group contributes characteristic alkane C-H

stretching and bending vibrations. Strong C-H stretching absorptions from sp³ hybridized

carbons are expected in the 2850-3000 cm⁻¹ region.[4][5] A unique feature of the isopropyl
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group is the splitting of the C-H bending vibration, which often appears as a doublet around

1370-1380 cm⁻¹ and 1360-1370 cm⁻¹, providing a useful diagnostic clue.[6]

The Alkyl Halide (C-Br): The carbon-bromine (C-Br) bond gives rise to a stretching vibration

that is typically found in the lower frequency "fingerprint" region of the IR spectrum. The C-Br

stretch is generally observed in the range of 515-690 cm⁻¹.[7] Due to its position in the

complex fingerprint region, it can sometimes be challenging to definitively assign.

Comparative Spectral Analysis: Isopropyl
Bromoacetate vs. Isopropyl Acetate
To fully appreciate the influence of the bromine atom on the IR spectrum of isopropyl
bromoacetate, it is instructive to compare it with the spectrum of its non-halogenated

counterpart, isopropyl acetate.

The primary difference lies in the position of the carbonyl (C=O) stretching frequency. The

highly electronegative bromine atom exerts a significant electron-withdrawing inductive effect

on the carbonyl group.[8] This effect tends to shorten and strengthen the C=O double bond,

leading to an increase in its vibrational frequency.[8][9] Therefore, the C=O stretch in isopropyl
bromoacetate is expected to appear at a higher wavenumber compared to that of isopropyl

acetate.
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Functional
Group

Vibration Mode
Isopropyl
Acetate (cm⁻¹)

Isopropyl
Bromoacetate
(cm⁻¹)

Rationale for
Shift

Alkyl C-H Stretching
~2980, ~2940,

~2870

~2985, ~2940,

~2875

Minimal change

expected.

Ester C=O Stretching ~1735 - 1750[3]
Higher than

Isopropyl Acetate

The electron-

withdrawing

bromine atom

increases the

C=O bond order,

shifting the peak

to a higher

frequency.[8]

Isopropyl C-H
Bending

(Doublet)
~1375, ~1365 ~1370, ~1385

Minor shifts may

be observed.

Ester C-O Stretching ~1240, ~1050 ~1275, ~1100

Shifts can occur

due to changes

in the electronic

environment.

Alkyl Halide C-Br Stretching N/A ~515 - 690[7]

This peak is

unique to

isopropyl

bromoacetate.

Note: The exact peak positions can vary slightly depending on the sample preparation and the

specific instrument used.

Experimental Protocol: Acquiring a High-Quality IR
Spectrum
The following is a generalized procedure for obtaining the IR spectrum of a liquid sample like

isopropyl bromoacetate using a Fourier Transform Infrared (FTIR) spectrometer with a liquid

sample cell.
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Materials:

FTIR Spectrometer

Liquid sample cell (e.g., NaCl or KBr plates)

Isopropyl bromoacetate sample

Pasteur pipette

Appropriate solvent for cleaning (e.g., dichloromethane or acetone)

Lens paper

Procedure:

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its

startup diagnostics.

Background Spectrum: Run a background scan to account for atmospheric water and carbon

dioxide. This will be subtracted from the sample spectrum.

Sample Preparation:

Place a clean, dry salt plate on a holder.

Using a Pasteur pipette, place a single drop of isopropyl bromoacetate onto the center

of the plate.

Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

Secure the plates in the spectrometer's sample holder.

Sample Scan: Place the sample holder into the spectrometer's sample compartment and

acquire the spectrum.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final IR spectrum of isopropyl
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bromoacetate.

Cleaning: Thoroughly clean the salt plates with a suitable solvent and lens paper to prevent

cross-contamination.

Visualizing Functional Group Correlations
The following diagram illustrates the relationship between the functional groups in isopropyl
bromoacetate and their characteristic IR absorption regions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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